3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cyclopentylpropanamide
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Overview
Description
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclopentylpropanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a difluoromethyl group, a benzyl group, and a cyclopentylpropanamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclopentylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents under specific conditions, such as the use of metal catalysts or radical initiators.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Amidation: The final step involves the formation of the cyclopentylpropanamide moiety through an amidation reaction with cyclopentylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, protein-ligand interactions, and cellular pathways.
Medicine
In medicinal chemistry, 3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclopentylpropanamide is explored for its potential therapeutic applications. It has shown promise as a candidate for the development of drugs targeting specific enzymes or receptors involved in various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclopentylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling pathways.
Proteins: The compound may interact with various proteins, affecting their stability, localization, or function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Other compounds in this class include various substituted pyrazolo[3,4-b]pyridines with different functional groups.
Difluoromethyl Compounds: Compounds containing the difluoromethyl group, such as difluoromethylated benzene derivatives.
Cyclopentylpropanamide Derivatives: Other derivatives with the cyclopentylpropanamide moiety.
Uniqueness
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-cyclopentylpropanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethyl group enhances its metabolic stability and lipophilicity, while the pyrazolo[3,4-b]pyridine core provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C22H24F2N4O2 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-cyclopentylpropanamide |
InChI |
InChI=1S/C22H24F2N4O2/c23-21(24)17-12-20(30)28(11-10-19(29)25-16-8-4-5-9-16)22-18(17)14-27(26-22)13-15-6-2-1-3-7-15/h1-3,6-7,12,14,16,21H,4-5,8-11,13H2,(H,25,29) |
InChI Key |
AOZCDZXEFHUECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F |
Origin of Product |
United States |
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